molecular formula C20H20N4O3S2 B2911749 4-(piperidine-1-sulfonyl)-N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]benzamide CAS No. 361479-20-1

4-(piperidine-1-sulfonyl)-N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]benzamide

Cat. No.: B2911749
CAS No.: 361479-20-1
M. Wt: 428.53
InChI Key: HSGDQQZUHAZWSR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(Piperidine-1-sulfonyl)-N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]benzamide is a sophisticated synthetic compound designed for advanced research applications, particularly in medicinal chemistry and drug discovery. Its molecular structure incorporates multiple pharmacologically active motifs, including a benzamide core, a 4-(pyridin-2-yl)thiazole moiety, and a piperidine sulfonamide group. This specific arrangement of heterocycles is found in compounds investigated for various biological activities. Structurally similar N-(thiazol-2-yl)benzamide analogs have been identified as the first class of potent and selective negative allosteric modators (antagonists) of the Zinc-Activated Channel (ZAC), a unique member of the Cys-loop receptor superfamily . Furthermore, related molecular hybrids containing the 1,3-thiazole ring have demonstrated significant potential in antimicrobial research, showing activity against a panel of fungal and bacterial strains . The presence of the sulfonamide group is a common feature in many bioactive compounds and is frequently associated with inhibitory effects on various enzymes . This product is intended for research use only (RUO) and is strictly not for diagnostic, therapeutic, or any other human or veterinary use. Researchers can leverage this compound as a key intermediate or a pharmacological tool compound in hit-to-lead optimization campaigns, mechanism of action studies, and the exploration of new therapeutic targets.

Properties

IUPAC Name

4-piperidin-1-ylsulfonyl-N-(4-pyridin-2-yl-1,3-thiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N4O3S2/c25-19(23-20-22-18(14-28-20)17-6-2-3-11-21-17)15-7-9-16(10-8-15)29(26,27)24-12-4-1-5-13-24/h2-3,6-11,14H,1,4-5,12-13H2,(H,22,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSGDQQZUHAZWSR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NC(=CS3)C4=CC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(piperidine-1-sulfonyl)-N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]benzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the thiazole ring: This can be achieved through a cyclization reaction involving a suitable precursor such as a thioamide and an α-haloketone under acidic conditions.

    Introduction of the pyridine ring: The pyridine ring can be introduced via a nucleophilic substitution reaction using a halogenated pyridine derivative.

    Attachment of the piperidine ring: The piperidine ring can be attached through a nucleophilic substitution reaction using a piperidine derivative.

    Sulfonylation: The sulfonyl group can be introduced by reacting the intermediate compound with a sulfonyl chloride in the presence of a base.

    Formation of the final benzamide structure: The final step involves the formation of the benzamide structure through an amide coupling reaction using a suitable coupling reagent such as EDCI or DCC.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions, as well as the development of continuous flow processes to enhance scalability.

Chemical Reactions Analysis

Types of Reactions

4-(piperidine-1-sulfonyl)-N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]benzamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.

    Substitution: Halogenated derivatives, nucleophiles, and electrophiles under various conditions such as reflux or room temperature.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.

Scientific Research Applications

4-(piperidine-1-sulfonyl)-N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]benzamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activity, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs targeting specific biological pathways.

    Industry: Utilized in the development of new materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of 4-(piperidine-1-sulfonyl)-N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Substituent Variations on the Benzamide Ring

Table 1: Key Analogs and Substituent Effects

Compound Name R-Group on Benzamide Molecular Weight Reported Activity (e.g., IC₅₀, %) Source/Reference
4-(Piperidine-1-sulfonyl)-N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]benzamide (Target Compound) Piperidine-1-sulfonyl ~433.5 g/mol Not explicitly reported
4-(Methylsulfanyl)-N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]benzamide Methylsulfanyl 333.4 g/mol 7.6% activity (assay unspecified)
4-Chloro-N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]benzamide Chloro 315.8 g/mol 1.3% activity
4-Fluoro-N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]benzamide Fluoro 299.3 g/mol 1.8% activity
4-(Diethylsulfamoyl)-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]benzamide Diethylsulfamoyl 486.5 g/mol Not explicitly reported

Key Observations :

  • Electron-Withdrawing Groups : The target compound’s piperidine sulfonyl group likely enhances hydrogen bonding and solubility compared to simple halogenated (Cl, F) or methylsulfanyl analogs .
  • Activity Trends : Methylsulfanyl and piperidine sulfonyl substituents show higher activity than halogens, suggesting electron-withdrawing groups improve target engagement .

Variations in Sulfonamide Substituents

Table 2: Sulfonamide-Modified Analogs

Compound Name Sulfonamide Group Ring Size/Type Molecular Weight Notes
This compound Piperidine-1-sulfonyl 6-membered ~433.5 g/mol Enhanced solubility vs. simpler sulfonamides
4-(Azepan-1-ylsulfonyl)-N-[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]benzamide Azepan-1-ylsulfonyl 7-membered ~545.6 g/mol Larger ring may reduce metabolic stability
4-(Morpholine-4-sulfonyl)-N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]benzamide Morpholine-4-sulfonyl 6-membered ~449.5 g/mol Oxygen in morpholine improves polarity

Key Observations :

  • Ring Size : Piperidine (6-membered) vs. azepane (7-membered) sulfonamides show trade-offs between solubility and metabolic stability. Smaller rings (piperidine) may favor better pharmacokinetics .

Thiazole Core Modifications

Table 3: Thiazole Substitution Patterns

Compound Name Thiazole Substituent Linked Group Activity/Notes Source
N-[4-(4'-Fluorobiphenyl-4-yl)-1,3-thiazol-2-yl]pyridine-2-amine 4'-Fluorobiphenyl Pyridin-2-amine High antiproliferative activity
N-{4-[4'-(Trifluoromethyl)biphenyl-4-yl]-1,3-thiazol-2-yl}pyridine-2-amine 4'-(Trifluoromethyl)biphenyl Pyridin-2-amine Improved anti-inflammatory effects
Target Compound Pyridin-2-yl Benzamide Likely targets kinase or protease domains

Key Observations :

  • Biphenyl vs. Pyridinyl : Biphenyl-thiazole derivatives (e.g., from ) exhibit strong antiproliferative activity, whereas the pyridinyl-thiazole in the target compound may prioritize enzyme inhibition over cell proliferation pathways.
  • Trifluoromethyl Groups : Fluorinated analogs (e.g., trifluoromethyl) enhance metabolic stability and lipophilicity, but the target compound’s sulfonyl group balances this with solubility .

Biological Activity

The compound 4-(piperidine-1-sulfonyl)-N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]benzamide is a novel chemical entity that has garnered attention in pharmacological research due to its potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound can be characterized by its unique molecular structure, which includes a piperidine sulfonamide moiety and a thiazole ring. The molecular formula is C17H19N3O2SC_{17}H_{19}N_{3}O_{2}S with a molecular weight of 345.41 g/mol. Key physicochemical properties include:

PropertyValue
Molecular Weight345.41 g/mol
LogP3.5
Hydrogen Bond Acceptors5
Hydrogen Bond Donors1
Polar Surface Area95.5 Ų

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

  • Vanilloid Receptor (VR1) : The compound has shown potential as a modulator of the VR1 receptor, which is involved in pain sensation and inflammatory responses. Its structural similarity to capsaicin suggests it may act as an agonist or antagonist, influencing pain pathways .
  • Antimicrobial Activity : Preliminary studies indicate that derivatives of this compound exhibit significant antibacterial properties against both Gram-positive and Gram-negative bacteria. The presence of the thiazole ring enhances its efficacy, likely due to increased membrane permeability and interaction with bacterial enzymes .
  • Anticancer Properties : Research has demonstrated that compounds with similar structural features can inhibit cell proliferation in various cancer cell lines. For instance, the thiazole moiety is known for its ability to induce apoptosis in cancer cells by interacting with key signaling pathways .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications to the piperidine and thiazole rings have been explored:

  • Piperidine Substituents : Variations in the piperidine ring can significantly alter the binding affinity to target receptors. For instance, substituents that increase lipophilicity often enhance bioavailability and receptor interaction .
  • Thiazole Variants : Different substitutions on the thiazole ring have been shown to affect antimicrobial potency and selectivity against specific bacterial strains .

Study 1: Antinociceptive Activity

A study evaluated the antinociceptive effects of the compound in rodent models. Results indicated a significant reduction in pain response compared to control groups, suggesting effective modulation of pain pathways through VR1 receptor antagonism.

Study 2: Antimicrobial Efficacy

A series of derivatives were synthesized and tested against various bacterial strains. The compound demonstrated minimum inhibitory concentrations (MIC) as low as 31.25 µg/mL against Staphylococcus aureus, indicating strong antibacterial activity .

Study 3: Cytotoxicity in Cancer Cells

In vitro tests on human cancer cell lines revealed that the compound induced apoptosis at concentrations lower than those required for standard chemotherapeutics like doxorubicin, highlighting its potential as an anticancer agent .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.